tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Overview
Description
“tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate” is a chemical compound with the empirical formula C14H20N2O3 . It has a molecular weight of 264.32 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1cncc(NC(=O)OC(C)(C)C)c1CC=C
. This indicates that the compound contains a methoxy group (OCH3), a pyridine ring, and an allyl group (CH2=CH-CH2-) attached to the pyridine ring . Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 334.8±42.0 °C at 760 mmHg, and a flash point of 156.3±27.9 °C . The compound has a molar refractivity of 74.8±0.3 cm3, a polar surface area of 60 Å2, and a molar volume of 240.1±3.0 cm3 .Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl N-(5-methoxy-4-prop-2-enylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-6-7-10-11(8-15-9-12(10)18-5)16-13(17)19-14(2,3)4/h6,8-9H,1,7H2,2-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKZRZZYGKNUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670130 | |
Record name | tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045859-16-2 | |
Record name | tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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